molecular formula C10H10N2O3S B14332189 5-Hydrazinylnaphthalene-2-sulfonic acid CAS No. 103039-23-2

5-Hydrazinylnaphthalene-2-sulfonic acid

Cat. No.: B14332189
CAS No.: 103039-23-2
M. Wt: 238.27 g/mol
InChI Key: ICGADVVJQOALQJ-UHFFFAOYSA-N
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Description

5-Hydrazinylnaphthalene-2-sulfonic acid is a naphthalene sulfonic acid derivative featuring a hydrazinyl (-NH-NH₂) substituent at the 5-position and a sulfonic acid (-SO₃H) group at the 2-position. This structure confers unique chemical reactivity, particularly in forming hydrazones with carbonyl compounds, making it valuable in synthetic chemistry and analytical applications such as spectrophotometric detection . Its polar sulfonic acid group enhances water solubility, while the hydrazinyl moiety enables nucleophilic and chelating behavior.

Properties

CAS No.

103039-23-2

Molecular Formula

C10H10N2O3S

Molecular Weight

238.27 g/mol

IUPAC Name

5-hydrazinylnaphthalene-2-sulfonic acid

InChI

InChI=1S/C10H10N2O3S/c11-12-10-3-1-2-7-6-8(16(13,14)15)4-5-9(7)10/h1-6,12H,11H2,(H,13,14,15)

InChI Key

ICGADVVJQOALQJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2)S(=O)(=O)O)C(=C1)NN

Origin of Product

United States

Preparation Methods

Fundamental Reaction Pathways and Precursor Synthesis

The synthesis of 5-hydrazinylnaphthalene-2-sulfonic acid originates from naphthalene derivatives through sequential functionalization. Naphthalene-2-sulfonic acid serves as the primary precursor, synthesized via sulfuric acid-mediated sulfonation at elevated temperatures (150–200°C) under vacuum conditions. This process achieves 85–92% conversion to the monosulfonated product, with residual isomers removed through controlled hydrolysis at 150°C for 60 minutes.

Key reaction parameters for precursor synthesis:

Parameter Optimal Range Effect on Yield
Sulfonation Temperature 170–190°C Maximizes 2-sulfonic isomer
H₂SO₄ Concentration 54–57 wt% Minimizes polysulfonation
Reaction Time 2–3 hours Balances conversion vs. degradation

The sulfonation mechanism proceeds through an electrophilic aromatic substitution, where the sulfonic acid group directs subsequent reactions to the 5-position through its strong meta-directing effects.

Introduction of the hydrazinyl group occurs via diazotization of 5-aminonaphthalene-2-sulfonic acid followed by reduction. A representative protocol involves:

  • Diazotization of the amine precursor at 0–5°C using NaNO₂/HCl
  • Coupling with hydrazine hydrate at pH 4–6
  • Acidic workup to precipitate the product

This method yields 68–75% of target compound when using copper-zinc catalysts to suppress side reactions. Critical control parameters include:

  • Maintaining reaction temperature below 10°C during diazotization
  • Using stoichiometric excess (1.2–1.5 eq) of hydrazine
  • Implementing gradient pH adjustment (4.5 → 2.0) during precipitation

Alternative approaches employ mechanochemical activation through high-speed ball milling (28 Hz, 5 hours) with NaHSO₄·H₂O and P₂O₅, achieving 35% yield without solvent. This method demonstrates reduced isomer formation compared to thermal routes but requires optimization for scale-up.

Isomer Control and Purification Techniques

The synthesis inevitably produces regioisomers requiring separation. Patent data reveals that thermal treatment of crude mixtures at 170–190°C under vacuum (50 mbar) increases 2-sulfonic acid content from 35% to 58% through thermodynamic stabilization. Subsequent purification employs:

  • Fractional crystallization from brine/NaOH solutions (83°C)
  • Countercurrent extraction with toluene/water mixtures
  • Ion-exchange chromatography for analytical-grade material

Table 1: Isomer Distribution During Synthesis

Stage 2-Sulfonic Acid (%) 1-Sulfonic Acid (%) Disulfonates (%)
Initial Sulfonation 72 18 10
After Isomerization 89 4 7
Final Product 98 <1 1

Data adapted from sulfonation optimization studies

Catalytic Enhancements and Reaction Engineering

Modern approaches employ heterogeneous catalysts to improve reaction kinetics and selectivity. ZSM-5 zeolites modified with copper (Cu-ZSM-5) demonstrate particular efficacy, reducing reaction time from 8 hours to 4.5 hours while maintaining 91% yield. The catalyst preparation involves:

  • Ion exchange in CuSO₄ solution (20 wt%, 3 hours)
  • Calcination at 550°C (2 hours)
  • Surface activation with KH₂PO₄

Mechanistic studies indicate the catalyst facilitates both sulfonic acid group orientation and hydrazine coupling through Lewis acid sites.

Industrial-Scale Production Protocols

Pilot plant data (100 kg batch scale) reveals critical scale-up parameters:

  • Reactor Design : Glass-lined steel vessels with anchor-type agitators
  • Heat Management : Jacketed reactors with dynamic temperature control (±2°C)
  • Process Analytics : Online HPLC for real-time isomer monitoring

Typical production cycle:

  • Sulfonation (190°C, 3 hours)
  • Isomerization (180°C, 1.5 hours)
  • Diazotization (-5°C, 45 minutes)
  • Hydrazine coupling (40°C, 2 hours)
  • Crystallization (gradient cooling 80→25°C)

This sequence achieves 82% overall yield with 98.5% purity.

Analytical Characterization and Quality Control

Rigorous QC protocols ensure product specifications:

  • Purity Analysis : Reverse-phase HPLC (C18 column, 0.1% H₃PO₄ mobile phase)
  • Structural Confirmation : ¹H NMR (D₂O, 500 MHz): δ 8.45 (d, J=8.5 Hz, 1H), 7.90–7.70 (m, 3H), 6.55 (s, 2H, NH₂)
  • Thermal Properties : Decomposition point 278–281°C (DSC, 10°C/min)

Certification requires meeting:

  • Hydrazine content: 19.8–20.2 wt% (iodometric titration)
  • Sulfonic acid group: 34.5–35.5 wt% (ion chromatography)
  • Isomer impurity: <0.5% (HPLC area normalization)

Chemical Reactions Analysis

Types of Reactions

5-Hydrazinylnaphthalene-2-sulfonic acid undergoes various types of chemical reactions, including:

    Oxidation: The hydrazine group can be oxidized to form corresponding azo or azoxy compounds.

    Reduction: The compound can be reduced to form hydrazine derivatives.

    Substitution: The sulfonic acid group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

    Oxidation: Azo and azoxy compounds.

    Reduction: Hydrazine derivatives.

    Substitution: Various alkylated and acylated derivatives.

Scientific Research Applications

5-Hydrazinylnaphthalene-2-sulfonic acid has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of dyes and pigments.

    Biology: The compound is used in biochemical assays and as a reagent in the detection of certain biomolecules.

    Industry: The compound is used in the production of specialty chemicals and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 5-Hydrazinylnaphthalene-2-sulfonic acid involves its ability to participate in redox reactions due to the presence of the hydrazine group. This allows it to act as a reducing agent or to form reactive intermediates that can interact with other molecules. The sulfonic acid group enhances its solubility in water, making it suitable for various aqueous reactions.

Comparison with Similar Compounds

Azo-Dye Derivatives: Calmagite

Calmagite (1-(1-Hydroxy-4-methyl-2-phenylazo)-2-naphthol-4-sulfonic acid, C₁₇H₁₄N₂O₅S, MW 358.37) shares a naphthalene sulfonic acid backbone but incorporates an azo (-N=N-) group and hydroxyl substituents. Unlike 5-hydrazinylnaphthalene-2-sulfonic acid, Calmagite functions as a metallochromic indicator in complexometric titrations (e.g., for calcium and magnesium) due to its pH-dependent color changes .

Property 5-Hydrazinylnaphthalene-2-sulfonic Acid Calmagite
Functional Groups Hydrazinyl, sulfonic acid Azo, hydroxyl, sulfonic acid
Molecular Weight Not explicitly provided 358.37
Primary Application Synthetic derivatization, analytical assays Metal ion indicator
Reactivity Forms hydrazones Forms metal complexes

Alkylated Sulfonic Acids: Dinonylnaphthalenesulfonates

Dinonylnaphthalenesulfonic acid derivatives (e.g., CAS 25322-17-2, 25619-56-1) feature bulky alkyl chains (dinonyl) attached to the naphthalene ring. These compounds exhibit high lipophilicity, making them suitable as surfactants, corrosion inhibitors, or dispersants in industrial formulations . In contrast, 5-hydrazinylnaphthalene-2-sulfonic acid’s polar groups limit its utility in non-aqueous systems.

Sodium Salts: Naphthalene-2-sulfonic Acid Sodium Salt

The sodium salt of naphthalene-2-sulfonic acid (C₁₀H₇SO₃Na) is a simpler derivative lacking the hydrazinyl group. It is widely used as a solubilizing agent and intermediate in dye synthesis. Its water solubility exceeds that of 5-hydrazinylnaphthalene-2-sulfonic acid due to the absence of the hydrazinyl substituent, which may introduce steric or electronic effects .

Nitro-Substituted Derivatives: 5-Hydroxy-6,8-dinitro-2-naphthalenesulfonic Acid

This derivative (CAS 95255-37-1) contains nitro (-NO₂) groups at the 6- and 8-positions, which strongly withdraw electrons, increasing acidity and reactivity in electrophilic substitutions.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 5-hydrazinylnaphthalene-2-sulfonic acid, and how can purity be optimized?

  • Synthesis : Start with naphthalene sulfonation using concentrated sulfuric acid at controlled temperatures (e.g., 40–60°C) to yield naphthalene-2-sulfonic acid. Introduce the hydrazinyl group via nucleophilic substitution with hydrazine hydrate under reflux conditions (80–100°C for 6–12 hours). Monitor pH to avoid over-alkylation .
  • Purification : Use recrystallization from ethanol/water mixtures or ion-exchange chromatography to remove unreacted hydrazine and sulfonation byproducts. Purity can be verified via HPLC (C18 column, mobile phase: 0.1% TFA in water/acetonitrile) .

Q. How should researchers characterize the structure and purity of 5-hydrazinylnaphthalene-2-sulfonic acid?

  • Structural Confirmation :

  • NMR : 1H^1H NMR (D2 _2O) should show aromatic protons (δ 7.5–8.5 ppm) and a hydrazine NH2 _2 peak (δ 2.5–3.5 ppm).
  • FT-IR : Confirm sulfonic acid (–SO3 _3H) stretches at 1030–1230 cm1^{-1} and N–H stretches at 3200–3400 cm1^{-1}.
    • Purity Analysis :
  • Titration : Quantify sulfonic acid groups via acid-base titration with standardized NaOH.
  • Elemental Analysis : Match experimental C, H, N, and S percentages with theoretical values (e.g., C10 10H9 9N2 2O3 3S) .

Q. What are the key applications of 5-hydrazinylnaphthalene-2-sulfonic acid in chemical research?

  • Azo Dye Synthesis : Acts as a diazo precursor for synthesizing azo dyes (e.g., coupling with β-naphthol to form colored complexes). Monitor coupling efficiency via UV-Vis spectroscopy (λmax_{\text{max}} 450–550 nm) .
  • Chelation Studies : Forms stable complexes with transition metals (e.g., Cu2+^{2+}, Fe3+^{3+}) for catalytic or sensor applications. Use Job’s method to determine stoichiometry .

Advanced Research Questions

Q. How do reaction conditions influence the stability of 5-hydrazinylnaphthalene-2-sulfonic acid in aqueous solutions?

  • pH-Dependent Stability : The compound decomposes at pH < 3 (protonation of –NH2 _2) or pH > 10 (hydrolysis of sulfonic acid group). Optimize buffers (pH 5–7) for long-term storage .
  • Thermal Stability : Degrades above 150°C; use TGA/DSC to identify decomposition thresholds. Store at 4°C in amber vials to prevent photodegradation .

Q. What analytical techniques resolve contradictions in reported reaction kinetics for hydrazine-based derivatives?

  • Contradiction Example : Discrepancies in azo-coupling rates may arise from solvent polarity or competing side reactions.
  • Resolution Strategy :

  • Pulse Radiolysis : Measure transient intermediates (e.g., hydrated electrons, hydroxyl radicals) to map reaction pathways .
  • Kinetic Isotope Effects : Compare kHk_{\text{H}} and kDk_{\text{D}} to identify rate-determining steps .

Q. How can computational modeling guide the design of 5-hydrazinylnaphthalene-2-sulfonic acid derivatives for specific applications?

  • DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to optimize dye absorption spectra or redox potentials .
  • Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) to design drug candidates or inhibitors .

Methodological Considerations

Q. What precautions are critical when handling 5-hydrazinylnaphthalene-2-sulfonic acid in experimental workflows?

  • Safety : Use fume hoods and PPE (gloves, goggles) due to potential irritancy of hydrazine derivatives .
  • Waste Disposal : Neutralize acidic waste with sodium bicarbonate before disposal to prevent environmental release .

Q. How can researchers validate conflicting data on sulfonic acid group reactivity in aromatic systems?

  • Controlled Experiments : Compare sulfonation efficiency using H2 _2SO4 _4 vs. chlorosulfonic acid under identical conditions .
  • Cross-Validation : Use multiple techniques (e.g., 13 ^{13}C NMR for sulfonate carbon, XPS for sulfur oxidation states) .

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